The compound is synthesized during the production of Omeprazole and can be categorized under pharmaceutical impurities. It is also known by various synonyms, including Omeprazole Impurity 104 and Esomeprazole Impurity 161 . The presence of this compound in pharmaceutical formulations necessitates monitoring due to its potential impact on drug efficacy and safety.
The synthesis of 4-Desmethoxy-4-nitro Omeprazole Sulfide involves several chemical reactions that typically include nucleophilic substitution and oxidation processes.
For industrial-scale production, methods are optimized to maximize yield and purity. Techniques such as catalytic hydrogenation using deuterium gas can be applied to improve the efficiency of the deuteration process, which is sometimes involved in creating labeled compounds for research purposes .
The molecular structure of 4-Desmethoxy-4-nitro Omeprazole Sulfide features:
The arrangement of atoms in this compound allows for specific interactions with biological targets, especially in inhibiting gastric acid secretion .
4-Desmethoxy-4-nitro Omeprazole Sulfide can participate in various chemical reactions:
These reactions are significant for modifying the compound for various applications or studying its metabolic pathways.
The mechanism of action for 4-Desmethoxy-4-nitro Omeprazole Sulfide is closely related to that of its parent compound, Omeprazole.
It primarily targets the H+/K+-ATPase enzyme located in gastric parietal cells.
As a proton pump inhibitor, it works by:
The pharmacokinetic profile indicates that compounds related to Omeprazole typically exhibit a bioavailability range between 35% and 76%, influencing their therapeutic effectiveness.
The physical and chemical properties of 4-Desmethoxy-4-nitro Omeprazole Sulfide include:
These properties are essential for determining storage conditions and formulation strategies for pharmaceutical applications .
The primary applications of 4-Desmethoxy-4-nitro Omeprazole Sulfide include:
The systematic naming of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic systems. Its primary IUPAC designation is 2-[[(3,5-Dimethyl-4-nitro-2-pyridinyl)methyl]thio]-5-methoxy-1H-benzimidazole, which precisely defines its molecular architecture. The name specifies: (a) a benzimidazole core substituted at the 2-position with a thioether linkage; (b) a 5-methoxy group on the benzimidazole ring; and (c) a 3,5-dimethyl-4-nitropyridinyl moiety attached via the thioether's methylene bridge [3] [9].
Common synonyms reflect its relationship to omeprazole and its status as a process impurity, including Omeprazole Impurity F, Omeprazole Related Compound 14, and 5-Methoxy-2-{[(3,5-dimethyl-4-nitro-2-pyridinyl)methyl]thio}-1H-benzimidazole. These names consistently reference the nitro-substituted pyridine ring and the thioether-linked benzimidazole, distinguishing it from sulfoxide-containing analogues like omeprazole [2] [3] [6].
The molecular formula C₁₆H₁₆N₄O₃S confirms the compound's elemental composition: 16 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. This composition is verified through high-resolution mass spectrometry, showing an exact monoisotopic mass of 344.0940 Da for the neutral molecule [1] [2] [3]. The molecular weight is calculated as 344.39 g/mol, consistent across multiple analytical certificates and supplier specifications [2] [3] [9].
Table 1: Atomic Composition and Physicochemical Properties
Property | Value | Measurement Reference |
---|---|---|
Molecular Formula | C₁₆H₁₆N₄O₃S | PubChem, ChemicalBook [1] [3] |
Molecular Weight | 344.39 g/mol | Santa Cruz Biotechnology [2] |
Melting Point | 98-100°C | Predicted [3] |
Predicted Density | 1.40 ± 0.1 g/cm³ | Computational estimation [3] |
pKa (Predicted) | 9.49 ± 0.10 | Acid dissociation constant [3] |
Nuclear Magnetic Resonance Spectroscopy provides definitive evidence of the molecular structure. Proton Nuclear Magnetic Resonance spectra display characteristic signals including: (a) aromatic protons between δ 6.7–8.5 ppm; (b) a distinctive methylene bridge singlet at δ 4.5–4.7 ppm for the –SCH₂– group; (c) methoxy resonance at δ 3.8–4.0 ppm (OCH₃); and (d) methyl group doublets for pyridinyl-CH₃ at δ 2.2–2.5 ppm. Carbon-13 Nuclear Magnetic Resonance resolves 16 distinct carbon environments, with key signals corresponding to the pyridine C-4 (nitro-substituted carbon) at δ 148–150 ppm and benzimidazole carbons at δ 150–160 ppm [4] [10].
Mass Spectrometry analysis shows a primary molecular ion peak at m/z 344.39 [M]⁺ under electron ionization conditions. Fragmentation patterns include cleavage of the methylene-thioether bond yielding m/z 151 (protonated 5-methoxybenzimidazole) and m/z 193 (3,5-dimethyl-4-nitropyridinylmethyl cation). High-resolution mass spectrometry confirms the empirical formula with a mass error of <5 ppm [4] [9].
X-ray Crystallography reveals crystalline morphology and precise bond geometries. Crystals form in a monoclinic system (space group P2₁/c) with unit cell dimensions a = 7.82 Å, b = 14.30 Å, c = 15.91 Å, and β = 98.5°. The dihedral angle between benzimidazole and pyridine rings measures 67.5°, indicating minimal π-π stacking. Intramolecular hydrogen bonding stabilizes the conformation between the benzimidazole N-H and pyridine nitrogen [8] [10].
This compound serves as a key intermediate and process impurity during omeprazole synthesis, specifically designated as Impurity F in pharmacopeial standards [2] [6]. Its structure differs critically from omeprazole in two aspects: (a) replacement of the sulfinyl (-S=O) bridge with a thioether (-S-); and (b) substitution of the 4-methoxy group on the pyridine ring with a nitro (-NO₂) substituent. These modifications significantly alter its chemical reactivity, particularly eliminating proton pump inhibition activity due to the absence of the sulfoxide's chiral center required for covalent binding to H⁺/K⁺-adenosine triphosphatase [8] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: